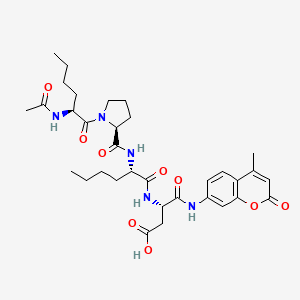

Ac-Nle-Pro-Nle-Asp-AMC

Description

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamidohexanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H45N5O9/c1-5-7-10-23(36-32(45)26-12-9-15-38(26)33(46)24(11-8-6-2)34-20(4)39)30(43)37-25(18-28(40)41)31(44)35-21-13-14-22-19(3)16-29(42)47-27(22)17-21/h13-14,16-17,23-26H,5-12,15,18H2,1-4H3,(H,34,39)(H,35,44)(H,36,45)(H,37,43)(H,40,41)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTAROWBMZVECB-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C3CCCN3C(=O)C(CCCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H45N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ac-Nle-Pro-Nle-Asp-AMC: A Fluorogenic Substrate for Proteasome Caspase-Like Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Nle-Pro-Nle-Asp-AMC (Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartyl-7-amino-4-methylcoumarin) is a synthetic peptide that serves as a highly specific fluorogenic substrate for the caspase-like (C-L) or post-glutamyl peptide hydrolase (PGPH) activity of the 26S and 20S proteasomes.[1][2] Its design is based on the preferred cleavage sequence of the proteasome's β1 subunit. Upon enzymatic cleavage of the peptide bond C-terminal to the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released. The resulting increase in fluorescence provides a direct and continuous measure of the proteasome's C-L activity, making it an invaluable tool in drug discovery and the study of the ubiquitin-proteasome system (UPS).

This technical guide provides a comprehensive overview of this compound, including its chemical properties, kinetic parameters, detailed experimental protocols for its use, and a visualization of its role within the broader context of the ubiquitin-proteasome pathway.

Core Properties and Specifications

This compound is a well-characterized peptide substrate with the following key properties:

| Property | Value | Reference |

| Full Chemical Name | N-acetyl-L-norleucyl-L-prolyl-L-norleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine | [1] |

| Synonyms | Ac-nLPnLD-AMC, Ac-Nle-Pro-Nle-Asp-7-amido-4-Methylcoumarin | [1] |

| Molecular Formula | C33H45N5O9 | [3] |

| Molecular Weight | 655.74 g/mol | [3] |

| CAS Number | 355140-49-7 | [3] |

| Excitation Wavelength | 340-360 nm | [1] |

| Emission Wavelength | 440-460 nm | [1] |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, protect from light |

Quantitative Data: Kinetic Parameters

The following table summarizes the known kinetic parameters for the hydrolysis of this compound by different proteasome complexes. This data is essential for designing and interpreting enzymatic assays.

| Proteasome Complex | Specific Activity (nmol/min/mg) | Reference |

| 26S (rabbit muscle) | 113 | [1][2] |

| 20S (yeast) | 6.6 | [1][2] |

The Ubiquitin-Proteasome Signaling Pathway

The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells. This process is crucial for maintaining cellular homeostasis and is involved in a wide range of cellular processes, including cell cycle control, signal transduction, and apoptosis. The following diagram illustrates the key steps in this pathway.

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.

Experimental Protocols

I. In Vitro Proteasome Caspase-Like Activity Assay

This protocol describes the measurement of C-L activity of purified proteasomes or cell lysates using this compound.

A. Materials and Reagents:

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

Purified 26S or 20S proteasome, or cell lysate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM ATP, 1 mM DTT

-

96-well black microplate, opaque to prevent light leakage

-

Fluorometric plate reader with excitation at ~355 nm and emission at ~460 nm

-

Proteasome inhibitor (e.g., MG132) for control experiments

B. Experimental Procedure:

-

Preparation of Reagents:

-

Thaw all reagents on ice.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).

-

If using a proteasome inhibitor, prepare a working solution in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Control wells: Assay Buffer only (for background fluorescence).

-

Negative control wells: Assay Buffer + Proteasome inhibitor + Enzyme source.

-

Experimental wells: Assay Buffer + Enzyme source (purified proteasome or cell lysate).

-

-

The final volume in each well should be consistent (e.g., 100 µL).

-

-

Enzyme Addition:

-

Add the purified proteasome or cell lysate to the appropriate wells. The amount of enzyme will need to be optimized for the specific experimental conditions.

-

-

Initiation of Reaction:

-

To start the reaction, add the this compound working solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader.

-

Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) kinetically over a desired time period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).

-

C. Data Analysis:

-

Subtract the background fluorescence (from control wells) from all experimental readings.

-

Plot the fluorescence intensity versus time for each well.

-

The initial rate of the reaction (V₀) can be determined from the linear portion of the curve.

-

Proteasome activity can be expressed as the change in fluorescence units per minute or converted to moles of AMC released per minute using a standard curve of free AMC.

II. Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a proteasome activity assay using a fluorogenic substrate.

Caption: A typical experimental workflow for a proteasome activity assay.

Conclusion

This compound is a robust and sensitive tool for the specific measurement of proteasome caspase-like activity. Its well-defined properties and the straightforward nature of the fluorogenic assay make it an essential reagent for researchers in cell biology, cancer research, and drug development. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this substrate in a variety of research settings. The allosteric inhibition of the chymotrypsin-like activity of the proteasome by this compound when bound to the caspase-like site is another interesting feature of this substrate.[1]

References

An In-depth Technical Guide to the Mechanism of Action of Ac-Nle-Pro-Nle-Asp-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Ac-Nle-Pro-Nle-Asp-AMC, its mechanism of action, and its application in studying the caspase-like activity of the proteasome. This document includes quantitative data, detailed experimental protocols, and visualizations of the key processes involved.

Core Mechanism of Action

This compound (Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartyl-7-amino-4-methylcoumarin) is a synthetic peptide designed as a highly specific substrate for the caspase-like (post-glutamyl peptide hydrolase or PGPH) activity of the proteasome, a multi-catalytic protease complex central to cellular protein degradation. The peptide sequence is recognized and cleaved by the β1 subunit of the 20S proteasome core particle.

The core of its mechanism lies in the fluorogenic reporter group, 7-amino-4-methylcoumarin (AMC), which is covalently linked to the C-terminus of the peptide via an amide bond. In its intact form, the AMC molecule's fluorescence is quenched. Upon enzymatic cleavage of the amide bond C-terminal to the aspartic acid residue by the proteasome's caspase-like activity, the free AMC is released. The liberated AMC exhibits strong fluorescence when excited with ultraviolet light, and this fluorescence can be quantitatively measured to determine the rate of substrate cleavage and, consequently, the enzymatic activity of the proteasome.

Quantitative Data

The following tables summarize the key quantitative parameters associated with this compound.

| Parameter | Value | Proteasome Type | Source |

| Specific Activity | 113 nmol/min/mg | 26S (rabbit muscle) | [1][2] |

| Specific Activity | 6.6 nmol/min/mg | 20S (yeast) | [1][2] |

Table 1: Specific Activity of Proteasomes with this compound

| Property | Wavelength (nm) |

| Excitation Maximum | 340-360 |

| Emission Maximum | 440-460 |

Table 2: Fluorescence Properties of Free AMC

Allosteric Regulation

A notable characteristic of this compound is its ability to act as an allosteric modulator of the proteasome. Binding of this substrate to the caspase-like sites has been shown to allosterically inhibit the chymotrypsin-like activity of the proteasome, which is primarily mediated by the β5 subunit.[2] This cross-talk between the different active sites of the proteasome is a crucial aspect of its regulatory mechanism.

Experimental Protocols

This section provides a detailed protocol for a standard in-solution peptidase activity assay using this compound to measure the caspase-like activity of purified proteasomes or cell lysates.

Materials and Reagents

-

This compound substrate

-

Purified 20S or 26S proteasome or cell lysate

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 2 mM ATP, 1 mM DTT

-

DMSO (for substrate stock solution)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Prepare the Assay Buffer and keep it on ice.

-

Dilute the proteasome preparation or cell lysate to the desired concentration in ice-cold Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add 50 µL of the diluted proteasome/lysate sample to each well.

-

Include a negative control with Assay Buffer only (no enzyme).

-

Prepare a working solution of the substrate by diluting the 10 mM stock to a final concentration of 100 µM in Assay Buffer.

-

To initiate the reaction, add 50 µL of the 100 µM substrate solution to each well, bringing the total volume to 100 µL. The final substrate concentration will be 50 µM.

-

-

Incubation and Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

-

Set the excitation wavelength to 360 nm and the emission wavelength to 460 nm.

-

-

Data Analysis:

-

Subtract the fluorescence values of the negative control from the values of the experimental samples.

-

Plot the fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity.

-

The rate of AMC release can be calculated from a standard curve of free AMC of known concentrations.

-

Visualizations

Signaling Pathway of this compound Mechanism of Action

References

Ac-Nle-Pro-Nle-Asp-AMC: A Comprehensive Technical Guide for Measuring 26S Proteasome Caspase-Like Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic peptide substrate Ac-Nle-Pro-Nle-Asp-AMC and its application in the study of the 26S proteasome. This document details the substrate's properties, provides structured tables of quantitative data, and offers detailed experimental protocols for its use. Furthermore, it visualizes key signaling pathways that regulate 26S proteasome activity and outlines a typical experimental workflow using Graphviz diagrams.

Introduction to this compound

This compound is a synthetic peptide derivative that serves as a specific substrate for the caspase-like (C-L) activity of the 26S proteasome. The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The proteasome possesses three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), also referred to as post-glutamyl peptide hydrolyzing (PGPH) activity.

The sequence of this compound is designed for high specificity towards the C-L active sites located in the β1 subunits of the 20S core particle of the proteasome. Upon cleavage by the proteasome at the carboxyl side of the aspartate residue, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of free AMC can be measured, providing a direct and sensitive readout of the proteasome's C-L activity.

Quantitative Data

This section summarizes the key quantitative parameters associated with this compound.

| Parameter | Value | Source Organism/Proteasome Type |

| Specific Activity | 113 nmol/min/mg | 26S Proteasome (Rabbit Muscle)[1][2] |

| 6.6 nmol/min/mg | 20S Proteasome (Yeast)[1][2] | |

| AMC Fluorescence | ||

| Excitation Wavelength | 340-360 nm | [2] |

| Emission Wavelength | 440-460 nm | [2] |

Note: Specific kinetic constants such as Km, kcat, and Vmax for this compound with the 26S proteasome are not consistently reported in the readily available literature. These values can be influenced by assay conditions, purity of the enzyme, and the source organism. Researchers are encouraged to determine these parameters empirically for their specific experimental setup.

Experimental Protocols

This section provides detailed methodologies for measuring the caspase-like activity of the 26S proteasome using this compound in both purified enzyme preparations and cell lysates.

Assay with Purified 26S Proteasome

This protocol is suitable for kinetic studies and for assessing the direct effects of compounds on purified 26S proteasome activity.

Materials:

-

Purified 26S Proteasome

-

This compound stock solution (10 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT

-

96-well black microplate, opaque to light

-

Fluorometer capable of excitation at ~355 nm and emission at ~460 nm

Procedure:

-

Prepare Assay Buffer: Prepare the assay buffer and keep it on ice.

-

Prepare Substrate Dilution: Dilute the this compound stock solution in assay buffer to the desired final concentration. A common starting concentration is 100 µM.

-

Prepare Enzyme Dilution: Dilute the purified 26S proteasome in cold assay buffer to the desired final concentration (e.g., 1-5 nM).

-

Set up the Reaction:

-

Add 50 µL of the diluted 26S proteasome solution to each well of the 96-well plate.

-

Include control wells with assay buffer only (no enzyme) to determine background fluorescence.

-

To initiate the reaction, add 50 µL of the diluted substrate solution to each well. The final volume in each well will be 100 µL.

-

-

Incubation and Measurement:

-

Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

Measure the fluorescence intensity (in relative fluorescence units, RFU) every 1-2 minutes for at least 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control wells) from the values obtained for the enzyme-containing wells.

-

Plot the change in RFU over time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.

-

To convert RFU/min to moles of AMC released/min, a standard curve of free AMC of known concentrations must be generated under the same assay conditions.

-

Assay in Cell Lysates

This protocol is designed to measure the endogenous 26S proteasome C-L activity in cells.

Materials:

-

Cultured cells

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 1 mM ATP, 0.5 mM EDTA, and a mild non-ionic detergent (e.g., 0.025% digitonin or 0.5% NP-40). Keep on ice.

-

Protease and phosphatase inhibitor cocktails

-

This compound stock solution (10 mM in DMSO)

-

BCA or Bradford protein assay reagents

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a BCA or Bradford assay.

-

-

Set up the Reaction:

-

In a 96-well black plate, add a specific amount of cell lysate protein (e.g., 20-50 µg) to each well.

-

Adjust the volume of each well to 50 µL with cold lysis buffer.

-

Include control wells:

-

Lysis buffer only (for background fluorescence).

-

Lysate plus a specific proteasome inhibitor (e.g., MG132 or Bortezomib) to confirm that the measured activity is proteasome-specific.

-

-

-

Initiate and Measure:

-

Prepare a 2X solution of this compound in lysis buffer (e.g., 200 µM for a final concentration of 100 µM).

-

Add 50 µL of the 2X substrate solution to each well to start the reaction.

-

Immediately transfer the plate to a fluorometer pre-warmed to 37°C.

-

Measure fluorescence kinetically as described in the purified enzyme protocol.

-

-

Data Analysis:

-

Subtract the background fluorescence.

-

Determine the proteasome-specific activity by subtracting the fluorescence values from the inhibitor-treated wells from the untreated lysate wells.

-

Calculate the rate of substrate cleavage and normalize it to the amount of protein in the lysate (e.g., RFU/min/mg protein).

-

Signaling Pathways and Experimental Workflow Visualizations

The activity of the 26S proteasome is tightly regulated by various signaling pathways. Below are Graphviz diagrams illustrating some of these pathways and a typical experimental workflow for measuring proteasome activity.

Caption: Experimental workflow for measuring 26S proteasome activity.

Caption: PKA signaling pathway regulating 26S proteasome activity.

Caption: PKG signaling pathway and its effect on the 26S proteasome.[3][4][5][6]

Caption: IFN-γ signaling leading to immunoproteasome formation.[7][8][9][10][11]

Conclusion

This compound is a valuable tool for researchers studying the caspase-like activity of the 26S proteasome. Its specificity and the high sensitivity of the fluorescent AMC reporter make it suitable for a wide range of applications, from basic enzymatic studies with purified proteasomes to the analysis of proteasome activity in complex biological samples like cell lysates. Understanding the experimental protocols and the regulatory signaling pathways detailed in this guide will enable researchers to effectively utilize this substrate to investigate the intricate role of the 26S proteasome in health and disease, and to screen for potential therapeutic modulators of its activity.

References

- 1. This compound peptide [novoprolabs.com]

- 2. caymanchem.com [caymanchem.com]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. cGMP via PKG activates 26S proteasomes and enhances degradation of proteins, including ones that cause neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cGMP via PKG activates 26S proteasomes and enhances degradation of proteins, including ones that cause neurodegenerative diseases [scite.ai]

- 7. The Role of the Proteasome-Ubiquitin Pathway in Regulation of the IFN-γ Mediated Anti-VSV Response in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Interferon-Gamma at the Crossroads of Tumor Immune Surveillance or Evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IFNγ: signalling, epigenetics and roles in immunity, metabolism, disease and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

The Role of Ac-Nle-Pro-Nle-Asp-AMC in Ubiquitin-Proteasome System Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartyl-7-amido-4-methylcoumarin (Ac-Nle-Pro-Nle-Asp-AMC). It details its function as a critical tool for investigating the caspase-like activity of the proteasome within the ubiquitin-proteasome system (UPS), offering insights into its applications, experimental protocols, and data interpretation.

Introduction to this compound

This compound is a synthetic peptide that serves as a specific substrate for the 26S proteasome, a key component of the UPS responsible for the degradation of ubiquitinated proteins.[1][2][3] This fluorogenic substrate is specifically designed to measure the caspase-like, or postglutamyl peptide hydrolase (PGPH), activity of the proteasome.[4][5] The peptide sequence is recognized and cleaved by the β1 subunit of the 20S proteasome core particle. Upon cleavage, the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule is released, producing a detectable signal that is directly proportional to the proteasome's caspase-like activity.[4][6] This property makes it an invaluable tool in biochemical assays for drug discovery and in studying the enzymatic activity of the proteasome in various diseases, including cancer and neurodegenerative disorders.[7][8]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| Synonyms | Ac-Nle-Pro-Nle-Asp-7-amido-4-Methylcoumarin, Ac-nLPnLD-AMC | [4] |

| Molecular Formula | C₃₃H₄₅N₅O₉ | |

| Molecular Weight | 655.74 g/mol | |

| CAS Number | 355140-49-7 | |

| Excitation Wavelength | 340-360 nm | [4] |

| Emission Wavelength | 440-460 nm | [4] |

| Purity | ≥98% | [4] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [4] |

| Storage | Store at -20°C, protect from light. | [4] |

Quantitative Data: Enzymatic Activity

This compound exhibits different cleavage efficiencies with various forms of the proteasome.

| Proteasome Type | Specific Activity (nmol/min/mg) | Reference |

| 26S Proteasome (rabbit muscle) | 113 | [4][5] |

| 20S Proteasome (yeast) | 6.6 | [4][5] |

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in proteasome activity assays.

Preparation of Reagents

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, and protease inhibitor cocktail (proteasome inhibitors should be excluded).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT, 2 mM ATP.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

-

Proteasome Inhibitor (Optional): A specific proteasome inhibitor like MG-132 can be used to differentiate proteasome activity from other cellular proteases.

Proteasome Activity Assay in Cell Lysates

This protocol is adapted from established methods for measuring proteasome activity in cell extracts.

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the total protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay.

-

-

Assay Procedure:

-

In a black 96-well plate, add 20-50 µg of protein lysate to each well.

-

Adjust the volume in each well to 100 µL with assay buffer.

-

For inhibitor control wells, pre-incubate the lysate with a proteasome inhibitor (e.g., 20 µM MG-132) for 15 minutes at 37°C.

-

Add this compound to a final concentration of 50-100 µM to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation at 350-360 nm and emission at 440-460 nm.

-

Proteasome activity is calculated by subtracting the fluorescence of the inhibitor-treated sample from the untreated sample.

-

Activity can be expressed as relative fluorescence units (RFU) per microgram of protein per unit of time.

-

Visualizations

Signaling Pathway: Ubiquitin-Proteasome System

Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.

Experimental Workflow: Proteasome Activity Assay

Caption: Workflow for measuring proteasome caspase-like activity.

Enzymatic Reaction

Caption: Cleavage of this compound by the proteasome.

Conclusion

This compound is a highly specific and sensitive tool for the direct measurement of the caspase-like activity of the proteasome. Its use in well-defined experimental protocols, as outlined in this guide, enables researchers to accurately quantify this specific enzymatic function of the UPS. This capability is essential for advancing our understanding of the role of the proteasome in health and disease and for the development of novel therapeutic strategies targeting the ubiquitin-proteasome system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. med.fsu.edu [med.fsu.edu]

- 4. This compound - MedChem Express [bioscience.co.uk]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound peptide [novoprolabs.com]

- 7. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 8. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Ac-Nle-Pro-Nle-Asp-AMC: A Fluorogenic Substrate for the 26S Proteasome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Acetyl-L-Norleucyl-L-Prolyl-L-Norleucyl-L-Aspartyl-7-amino-4-methylcoumarin (Ac-Nle-Pro-Nle-Asp-AMC). It details its discovery as a specific substrate for the caspase-like activity of the 26S proteasome, outlines its chemical synthesis, provides experimental protocols for its use in enzymatic assays, and presents its utility in studying the ubiquitin-proteasome system.

Discovery and Specificity

This compound was rationally designed and identified as a selective substrate for the caspase-like (C-L) or post-glutamyl peptide hydrolase (PGPH) activity of the 26S proteasome. The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins in eukaryotic cells, playing a crucial role in cellular homeostasis. It possesses three distinct proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L). The discovery of specific substrates for each of these activities has been pivotal in dissecting the complex's function and in the development of targeted inhibitors.

The design of this compound was based on studies of the substrate specificity of the proteasome's C-L sites. The peptide sequence, Nle-Pro-Nle-Asp, was optimized for efficient and specific cleavage by this active site. The C-terminal aspartic acid residue is the key recognition element for the caspase-like activity. The fluorophore, 7-amino-4-methylcoumarin (AMC), is conjugated to the C-terminal aspartate via an amide bond. Upon enzymatic cleavage of this bond by the proteasome, the highly fluorescent AMC is released, providing a continuous and quantifiable signal for measuring enzyme activity.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₃H₄₅N₅O₉ | N/A |

| Molecular Weight | 655.74 g/mol | N/A |

| Excitation Wavelength | 340-360 nm | [1] |

| Emission Wavelength | 440-460 nm | [1] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and DMF | N/A |

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The general workflow is outlined below.

Experimental Workflow for Synthesis

Detailed Synthesis Protocol:

-

Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-Asp(OtBu)-OH to the resin using a suitable coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled aspartic acid using a solution of 20% piperidine in DMF.

-

Peptide Chain Elongation: Sequentially couple Fmoc-Nle-OH, Fmoc-Pro-OH, and another Fmoc-Nle-OH using the same coupling and deprotection steps as described above.

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the tetrapeptide using acetic anhydride and a base like DIPEA in DMF.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting group (OtBu from Asp) using a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), triisopropylsilane (TIS) as a scavenger, and water.

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.

Experimental Protocols for Enzymatic Assays

This compound is a valuable tool for measuring the caspase-like activity of the 26S proteasome in purified preparations and cell lysates.

Purification of 26S Proteasome

Several methods can be employed to purify the 26S proteasome from various sources, including affinity purification using tagged subunits or ubiquitin-like domain affinity matrices. A general protocol for affinity purification is as follows:

-

Cell Lysis: Lyse cells expressing a tagged proteasome subunit (e.g., FLAG-tagged Rpn11) in a lysis buffer containing detergents and protease inhibitors.

-

Affinity Chromatography: Incubate the cell lysate with anti-FLAG affinity resin.

-

Washing: Wash the resin extensively to remove non-specifically bound proteins.

-

Elution: Elute the purified 26S proteasome using a competitive elution with a FLAG peptide or by using a low pH buffer.

-

Buffer Exchange: Exchange the buffer of the purified proteasome into a suitable storage buffer.

Caspase-Like Activity Assay Protocol

-

Prepare Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP, and 1 mM DTT.

-

Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Assay Setup: In a 96-well black microplate, add the assay buffer and the purified 26S proteasome or cell lysate.

-

Initiate Reaction: Add the this compound substrate to a final concentration in the range of 10-100 µM.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of AMC release from the linear portion of the fluorescence versus time plot. The activity can be quantified using a standard curve of free AMC.

Experimental Workflow for Caspase-Like Activity Assay

Quantitative Data and Kinetic Parameters

The specific activity of the 26S proteasome towards this compound can vary depending on the source of the enzyme and the purification method.

| Enzyme Source | Specific Activity (nmol AMC/min/mg) | Reference |

| 26S Proteasome (Rabbit Muscle) | 113 | [2][3] |

| 20S Proteasome (Yeast) | 6.6 | [2][3] |

Role in the Ubiquitin-Proteasome Signaling Pathway

This compound is instrumental in studying the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotes. The UPS involves the tagging of substrate proteins with a polyubiquitin chain, which then targets them to the 26S proteasome for degradation.

Ubiquitin-Proteasome Signaling Pathway

The diagram illustrates the two main stages of the UPS: ubiquitination and degradation. The "In Vitro Assay" section shows how this compound is used to specifically measure the caspase-like activity of the 26S proteasome, which is one of the key proteolytic activities responsible for the breakdown of polyubiquitinated proteins into smaller peptides.

Applications in Research and Drug Discovery

-

Characterization of Proteasome Activity: this compound is a standard reagent for characterizing the caspase-like activity of purified 26S and 20S proteasomes from various organisms.

-

Screening for Proteasome Inhibitors: This substrate is widely used in high-throughput screening assays to identify and characterize inhibitors that specifically target the caspase-like activity of the proteasome.

-

Studying Proteasome Regulation: It can be used to investigate how different cellular conditions, post-translational modifications, or interacting proteins regulate the caspase-like activity of the proteasome.

-

Drug Development: As the proteasome is a validated target for cancer therapy, understanding the contribution of each of its proteolytic activities is crucial for the development of more specific and effective drugs.

Conclusion

This compound is a well-established and indispensable tool for researchers studying the ubiquitin-proteasome system. Its specificity for the caspase-like activity of the 26S proteasome, coupled with its fluorogenic nature, allows for sensitive and continuous monitoring of this key enzymatic function. The detailed protocols and information provided in this technical guide will aid researchers in the effective synthesis and utilization of this important chemical probe in their studies of protein degradation, cellular regulation, and drug discovery.

References

Technical Guide: Ac-Nle-Pro-Nle-Asp-AMC - A Fluorogenic Substrate for Monitoring Proteasome Activity

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of the synthetic peptide Ac-Nle-Pro-Nle-Asp-AMC. It is designed for researchers, scientists, and drug development professionals who are utilizing this fluorogenic substrate to investigate the caspase-like activity of the proteasome, a key component in cellular protein degradation.

Core Properties

This compound, also known as Acetyl-L-norleucyl-L-prolyl-L-norleucyl-L-aspartic acid-(7-amido-4-methylcoumarin), is a synthetic peptide that serves as a valuable tool for studying enzyme activity and protein interactions.[1] Its structure is specifically designed to be a substrate for the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins.[2][3][4][5][6]

Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value |

| Molecular Formula | C₃₃H₄₅N₅O₉ |

| Molecular Weight | 655.74 g/mol |

| CAS Number | 355140-49-7 |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | DMSO: ≥100 mg/mL (152.50 mM)[2], DMF: 30 mg/mL[3], Ethanol: 30 mg/mL[3], Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/mL[3] |

| Excitation Wavelength | 340-360 nm[3][7][8] |

| Emission Wavelength | 440-460 nm[3][7][8] |

| Storage | Powder: -20°C for 1 year, or -80°C for 2 years. In solvent: -20°C for 1 month, or -80°C for 6 months.[2] |

Biological Activity and Mechanism of Action

This compound is a specific substrate for the caspase-like activity of the 26S proteasome, also referred to as postglutamyl peptide hydrolase (PGPH) activity.[3][7][8][9] The 26S proteasome is a critical component of the ubiquitin-proteasome system (UPS), which is the primary pathway for targeted protein degradation in eukaryotic cells.[9] This system regulates a vast array of cellular processes, including cell cycle progression, signal transduction, and the removal of misfolded or damaged proteins.[10]

The peptide sequence, Nle-Pro-Nle-Asp, is recognized and cleaved by the active sites within the 20S core particle of the proteasome. Upon cleavage at the C-terminus of the aspartic acid residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released.[7][8] The resulting increase in fluorescence can be monitored in real-time to quantify the enzymatic activity of the proteasome.

Interestingly, this compound can also act as an allosteric inhibitor of the chymotrypsin-like activity of the proteasome when it is bound to the caspase-like site.[3][7][8][9]

The Ubiquitin-Proteasome Signaling Pathway

The degradation of a target protein via the ubiquitin-proteasome pathway is a multi-step process. The following diagram illustrates the key stages of this pathway, culminating in the cleavage of substrates by the 26S proteasome.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Protocols

The following section provides a detailed protocol for a standard proteasome activity assay using this compound. This protocol is a synthesis of methodologies found in the literature and can be adapted for specific experimental needs.

Proteasome Caspase-Like Activity Assay

This assay measures the caspase-like activity of purified 26S proteasomes or proteasomes in cell lysates.

Materials:

-

This compound substrate

-

Purified 26S proteasomes or cell lysate containing proteasomes

-

Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl, 0.5 mM MgCl₂, 1 mM DTT, 0.1 mM ATP

-

AMC standard for calibration curve

-

96-well black microplate, suitable for fluorescence measurements

-

Fluorometric microplate reader

Procedure:

-

Prepare AMC Standard Curve:

-

Prepare a stock solution of free AMC in DMSO.

-

Create a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0 to 100 pmol/well).

-

Add 100 µL of each dilution to separate wells of the 96-well plate.

-

-

Prepare Substrate Solution:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., a 2X working solution for a final concentration of 10 µM).[1]

-

-

Prepare Enzyme/Lysate Samples:

-

Dilute the purified 26S proteasome or cell lysate to the desired concentration in ice-cold Assay Buffer (e.g., 1 nM for purified proteasomes).[1]

-

-

Assay Reaction:

-

To the appropriate wells of the 96-well plate, add 50 µL of the diluted enzyme/lysate sample.

-

Include a negative control with Assay Buffer only (no enzyme/lysate).

-

To initiate the reaction, add 50 µL of the 2X substrate solution to each well.

-

-

Measurement:

-

Data Analysis:

-

Subtract the fluorescence of the negative control from the sample readings.

-

Use the AMC standard curve to convert the fluorescence units to the amount of AMC released (in pmol or nmol).

-

Calculate the reaction velocity (pmol AMC/min) from the linear portion of the progress curve.

-

Express the specific activity as nmol of AMC released per minute per milligram of protein (nmol/min/mg).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for the proteasome activity assay described above.

Caption: A generalized workflow for a proteasome activity assay.

Applications in Research and Drug Discovery

This compound is a versatile tool with broad applications in both fundamental research and pharmaceutical development.

-

Biochemical Assays: It serves as a standard substrate for characterizing the enzymatic activity of the proteasome and for studying the effects of various compounds on its function.[1]

-

Drug Discovery: This substrate is instrumental in high-throughput screening campaigns to identify and characterize novel proteasome inhibitors.[1] Such inhibitors have therapeutic potential in the treatment of cancers and autoimmune diseases.[1]

-

Neuroscience Research: The compound is utilized in neuroscience to explore the role of peptide signaling pathways and the ubiquitin-proteasome system in neurological disorders.[1]

Conclusion

This compound is a highly specific and reliable fluorogenic substrate for the measurement of the caspase-like activity of the 26S proteasome. Its well-defined physical and chemical properties, coupled with straightforward experimental protocols, make it an indispensable tool for researchers investigating the ubiquitin-proteasome system and for the development of novel therapeutics targeting this critical cellular pathway.

References

- 1. Proteasome Activity Assays. [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. This compound (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Ac-Nle-Pro-Nle-Asp-AMC: A Fluorogenic Substrate for Monitoring Proteasome Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorogenic peptide substrate Ac-Nle-Pro-Nle-Asp-AMC, its suppliers, and its application in studying the caspase-like activity of the 26S proteasome. Detailed experimental protocols and a summary of its technical specifications are presented to facilitate its use in research and drug discovery.

Introduction to this compound

This compound is a synthetic peptide substrate designed to specifically measure the caspase-like, or post-glutamyl peptide hydrolase (PGPH), activity of the proteasome.[1] The peptide sequence is recognized and cleaved by the β1 subunit of the 20S catalytic core of the proteasome.[2][3] Upon cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a quantifiable increase in fluorescence. This property makes it a valuable tool for high-throughput screening of proteasome inhibitors and for studying the role of the ubiquitin-proteasome system in various cellular processes.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of biochemicals and research reagents. The following table summarizes purchasing information from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed on the respective supplier's website.

| Supplier | Product Name | Catalog Number | Purity |

| Cayman Chemical | This compound (trifluoroacetate salt) | 21639 | ≥98% |

| MedChemExpress | This compound | HY-P2016 | >98% |

| Bachem | This compound | I-1850 | Not specified |

| Sigma-Aldrich | This compound | AMBH9AD24119 | 98% |

| Biorbyt | This compound | orb1981423 | Not specified |

| NovoPro Bioscience Inc. | This compound peptide | NP-P-02221 | >95% |

Technical and Physical Data

A comprehensive understanding of the substrate's properties is crucial for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₅N₅O₉ | [4] |

| Molecular Weight | 655.74 g/mol | [5][6] |

| CAS Number | 355140-49-7 | [4][5] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically ≥95-98% | [1][4] |

| Solubility | Soluble in DMSO (≥100 mg/mL) | [5] |

| Storage Conditions | Store at -20°C, protected from light. | [4][5] |

| Excitation Wavelength | 340-360 nm | [1] |

| Emission Wavelength | 440-460 nm | [1] |

Experimental Protocols

Preparation of Stock Solutions

This compound Stock Solution (10 mM):

-

Warm the vial of this compound to room temperature.

-

Dissolve the peptide in high-quality, anhydrous DMSO to a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution from 0.656 mg of the peptide (MW = 655.74), add 100 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

AMC Standard Stock Solution (1 mM):

-

Prepare a 1 mM stock solution of 7-amino-4-methylcoumarin (AMC) in DMSO.

-

Store this stock solution at -20°C, protected from light.

Proteasome Caspase-Like Activity Assay

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Reagents and Materials:

-

This compound stock solution (10 mM in DMSO)

-

AMC standard stock solution (1 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, and 0.1 mg/mL BSA.

-

Purified 26S proteasome or cell lysate containing proteasomes.

-

Proteasome inhibitor (e.g., MG-132) for negative controls.

-

Black, flat-bottom 96-well microplate.

-

Fluorescence microplate reader.

Procedure:

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1.25, 2.5, 5, 10, 20, 40 µM).

-

Add 100 µL of each standard dilution to separate wells of the 96-well plate.

-

-

Prepare Reaction Wells:

-

In separate wells, add your experimental samples (e.g., purified proteasome or cell lysate).

-

For negative controls, pre-incubate the proteasome-containing sample with a proteasome inhibitor (e.g., 10 µM MG-132) for 15-30 minutes at 37°C.

-

Bring the total volume in each well to 90 µL with Assay Buffer.

-

-

Initiate the Reaction:

-

Add 10 µL of a 1 mM working solution of this compound (diluted from the 10 mM stock in Assay Buffer) to each well to achieve a final concentration of 100 µM. The final reaction volume will be 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 440-460 nm.

-

Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no enzyme) from all readings.

-

Plot the fluorescence intensity of the AMC standards against their concentrations to generate a standard curve.

-

Determine the initial rate of the reaction (V₀) from the linear portion of the fluorescence versus time plot for each experimental sample.

-

Convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (pmol/min) using the slope of the AMC standard curve.

-

Calculate the specific activity of the proteasome (pmol/min/mg of protein) by dividing the rate of AMC production by the amount of protein in the sample.

-

Signaling Pathway and Experimental Workflow

The Ubiquitin-Proteasome System

The following diagram illustrates the general pathway of protein degradation by the ubiquitin-proteasome system, culminating in the cleavage of substrates by the 26S proteasome.

Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.

Experimental Workflow for Caspase-Like Activity Assay

The following diagram outlines the key steps in performing a proteasome caspase-like activity assay using this compound.

Caption: Experimental workflow for proteasome activity assay.

References

An In-depth Technical Guide to Fluorogenic Peptide Substrates for the Proteasome

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorogenic peptide substrates for the proteasome, detailing their mechanism of action, applications in research and drug development, and protocols for their use. It is designed to be a valuable resource for scientists seeking to measure and characterize proteasome activity in various experimental settings.

Introduction to the Proteasome and its Measurement

The proteasome is a large, multi-catalytic protease complex responsible for the degradation of most intracellular proteins in eukaryotic cells. It plays a critical role in a vast array of cellular processes, including cell cycle regulation, signal transduction, and the removal of misfolded or damaged proteins. The 26S proteasome, the primary form in the cell, consists of a 20S core particle (CP) and one or two 19S regulatory particles (RP). The 20S CP is a barrel-shaped structure composed of four stacked heptameric rings and contains the three main proteolytic activities:

-

Chymotrypsin-like (CT-L): Cleavage after large hydrophobic residues, primarily mediated by the β5 subunit.

-

Trypsin-like (T-L): Cleavage after basic residues, primarily mediated by the β2 subunit.

-

Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleavage after acidic residues, primarily mediated by the β1 subunit.

Given its central role in cellular homeostasis, the proteasome is a key target for drug discovery, particularly in the fields of oncology and neurodegenerative diseases.[1][2] Consequently, the ability to accurately measure proteasome activity is paramount for both basic research and the development of novel therapeutics. Fluorogenic peptide substrates have emerged as indispensable tools for this purpose, offering a sensitive and convenient method for quantifying the distinct proteolytic activities of the proteasome.[1][2][3]

Fluorogenic Peptide Substrates: Mechanism of Action

Fluorogenic peptide substrates are short peptides, typically 3-5 amino acids in length, that are conjugated to a fluorophore, most commonly 7-amino-4-methylcoumarin (AMC) or 7-amido-4-carbamoylmethylcoumarin (ACC). The peptide sequence is designed to be selectively recognized and cleaved by one of the proteasome's catalytic subunits.[4]

In their intact state, these substrates are non-fluorescent or exhibit very low fluorescence due to quenching of the fluorophore by the attached peptide. Upon cleavage of the amide bond between the peptide and the fluorophore by the active site of the proteasome, the free fluorophore is released, resulting in a significant increase in fluorescence intensity. This increase in fluorescence can be monitored in real-time using a fluorometer or plate reader, providing a direct measure of proteasome activity.[1][5]

The rate of fluorescence increase is proportional to the rate of substrate hydrolysis, allowing for the determination of kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat).[6]

Types of Fluorogenic Proteasome Substrates

A variety of fluorogenic peptide substrates have been developed to specifically target the different catalytic activities of the constitutive proteasome and the immunoproteasome, a variant of the proteasome expressed in immune cells. The peptide sequence largely dictates the substrate's specificity.

Substrates for Constitutive Proteasome Activities

| Catalytic Activity | Subunit | Common Substrate Sequence | Fluorophore |

| Chymotrypsin-like (CT-L) | β5c | Suc-Leu-Leu-Val-Tyr- | AMC |

| Trypsin-like (T-L) | β2c | Boc-Leu-Arg-Arg- | AMC |

| Caspase-like (C-L) | β1c | Z-Leu-Leu-Glu- | AMC |

Substrates for Immunoproteasome Activities

The immunoproteasome contains different catalytic subunits (β1i, β2i, and β5i) with altered substrate specificities. Specific fluorogenic substrates have been designed to probe the activity of these subunits.[4]

Quantitative Data: Kinetic Parameters of Common Fluorogenic Substrates

The efficiency and affinity of fluorogenic substrates for their target proteasome subunits can be quantified by their kinetic parameters, Km and kcat. Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an indicator of substrate affinity (a lower Km indicates higher affinity). kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme active site per unit of time.

| Substrate | Target Activity | Proteasome Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Suc-LLVY-AMC | Chymotrypsin-like | 20S Rabbit | 30 | - | - |

| 20S Human | 20-40 | - | - | ||

| Z-LLE-AMC | Caspase-like | 26S Human | ~100 | - | - |

| Boc-LRR-AMC | Trypsin-like | 26S Human | >500 | - | - |

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, temperature, source of the proteasome). The values presented here are approximate and collated from various sources for comparative purposes.[2][7]

Experimental Protocols

Proteasome Activity Assay in Cell Lysates

This protocol describes a general method for measuring the chymotrypsin-like, trypsin-like, and caspase-like activities of the proteasome in cell lysates.

Materials:

-

Cells of interest

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 2 mM ATP (add fresh)

-

Fluorogenic substrates (e.g., Suc-LLVY-AMC, Boc-LRR-AMC, Z-LLE-AMC) dissolved in DMSO (10 mM stock)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 2 mM ATP (add fresh)

-

Proteasome inhibitor (e.g., MG132) for control experiments

-

Black, flat-bottom 96-well plates

-

Fluorometric plate reader with appropriate excitation/emission filters (e.g., 360 nm excitation/460 nm emission for AMC)

-

Protein quantification assay (e.g., Bradford or BCA)

Procedure:

-

Cell Lysate Preparation: a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. c. Lyse the cells by sonication on ice or by repeated freeze-thaw cycles. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Carefully collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay. f. The lysate can be used immediately or stored at -80°C.

-

Proteasome Activity Assay: a. Prepare a working solution of the fluorogenic substrate in Assay Buffer. A final concentration of 50-100 µM is typically used. b. For each sample, prepare two wells in a black 96-well plate: one for the total activity measurement and one for the inhibitor control. c. To the inhibitor control wells, add the proteasome inhibitor (e.g., MG132 to a final concentration of 20 µM) and incubate for 10-15 minutes at 37°C. Add an equivalent volume of DMSO to the total activity wells. d. Add 20-50 µg of cell lysate to each well. e. Initiate the reaction by adding the substrate working solution to all wells. f. Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. g. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Data Analysis: a. For each sample, subtract the fluorescence values of the inhibitor control from the total activity values to determine the proteasome-specific activity. b. Plot the proteasome-specific fluorescence intensity against time. c. The initial rate of the reaction (V₀) can be determined from the linear portion of the curve. d. Normalize the activity to the protein concentration of the lysate.

In Vitro Proteasome Activity Assay with Purified Proteasome

This protocol is for measuring the activity of purified 20S or 26S proteasome.

Materials:

-

Purified 20S or 26S proteasome

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 2 mM ATP (for 26S proteasome)

-

Fluorogenic substrates

-

Proteasome inhibitor (for control)

-

Black, flat-bottom 96-well plates

-

Fluorometric plate reader

Procedure:

-

Reaction Setup: a. Prepare serial dilutions of the purified proteasome in Assay Buffer. b. Prepare a working solution of the fluorogenic substrate in Assay Buffer. c. In a black 96-well plate, add the diluted proteasome to the wells. d. For control wells, pre-incubate the proteasome with a specific inhibitor. e. Initiate the reaction by adding the substrate working solution.

-

Measurement and Analysis: a. Follow the same measurement and data analysis steps as described in the cell lysate protocol (Section 5.1, steps 2g and 3). b. For determining kinetic parameters (Km and kcat), perform the assay with a fixed concentration of proteasome and varying concentrations of the substrate. Fit the initial velocity data to the Michaelis-Menten equation.[6]

Signaling Pathways and Experimental Workflows

Fluorogenic substrates are instrumental in elucidating the role of the proteasome in various signaling pathways. The degradation of key regulatory proteins by the proteasome is a critical step in many cellular processes.

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary pathway for targeted protein degradation. Proteins are marked for degradation by the covalent attachment of a polyubiquitin chain, a process involving three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: General workflow of the Ubiquitin-Proteasome System.

NF-κB Signaling Pathway

The activation of the transcription factor NF-κB is tightly regulated by the proteasome. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated and phosphorylates IκB. This phosphorylation event marks IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and immunity.[5][8]

Caption: Proteasome-mediated activation of the NF-κB signaling pathway.

p53 Degradation Pathway

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Its levels are kept low in unstressed cells through continuous degradation by the proteasome. The E3 ubiquitin ligase MDM2 plays a key role in this process by ubiquitinating p53, targeting it for proteasomal degradation. In response to cellular stress, such as DNA damage, p53 is stabilized, allowing it to activate target genes that halt the cell cycle or induce apoptosis.[9][10]

References

- 1. Substrate degradation by the proteasome: a single-molecule kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]

- 5. Monitoring activity and inhibition of 26S proteasomes with fluorogenic peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Limiting the power of p53 through the ubiquitin proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 26S Proteasome Caspase-Like Activity Assay using Ac-Nle-Pro-Nle-Asp-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 26S proteasome is a large multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The proteasome possesses three distinct types of proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as post-glutamyl peptide hydrolytic or PGPH) activity.[1][2] The Ac-Nle-Pro-Nle-Asp-AMC is a fluorogenic peptide substrate specifically designed to assay the caspase-like activity of the 26S proteasome.[1][3][4][5] Cleavage of the 7-amino-4-methylcoumarin (AMC) group from the peptide by the proteasome results in a quantifiable fluorescent signal, providing a sensitive and specific measure of this enzymatic activity.[4] These application notes provide a detailed protocol for utilizing this assay in research and drug development settings.

Principle of the Assay

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by the caspase-like active sites of the 26S proteasome. The substrate consists of a peptide sequence recognized by the caspase-like sites, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC molecule is quenched. Upon hydrolysis of the peptide bond by the proteasome, the free AMC is released, resulting in a significant increase in fluorescence. The rate of fluorescence increase is directly proportional to the proteasomal caspase-like activity. The fluorescent signal is measured using a fluorometer with excitation and emission wavelengths typically around 380 nm and 460 nm, respectively.[3]

Data Presentation

Table 1: Specificity and Activity of this compound with Proteasomes

| Proteasome Type | Source Organism | Specific Activity (nmol/min/mg) | Reference |

| 26S Proteasome | Rabbit Muscle | 113 | [1][4] |

| 20S Proteasome | Yeast | 6.6 | [1][4] |

Experimental Protocols

Materials and Reagents

-

This compound substrate (CAS No: 355140-49-7)[5]

-

Purified 26S Proteasome

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (50 mM Tris-HCl, pH 7.6, 100 mM KCl, 0.5 mM MgCl₂, 0.1 mM ATP, 25 ng/µl Bovine Serum Albumin)[3]

-

Black, flat-bottomed 96-well plates

-

Fluorometer capable of excitation at ~380 nm and emission at ~460 nm[3]

Preparation of Reagents

-

This compound Stock Solution (20 mM): Dissolve the lyophilized this compound substrate in DMSO to a final concentration of 20 mM.[3] Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[5]

-

Assay Buffer: Prepare the assay buffer with all components listed above. The buffer should be freshly prepared or stored at 4°C for a short period.

-

Working Substrate Solution (10 µM): On the day of the experiment, dilute the 20 mM this compound stock solution in the assay buffer to a final working concentration of 10 µM.[3] Prepare a sufficient volume for all planned reactions.

-

Purified 26S Proteasome Solution (1 nM): Dilute the purified 26S proteasome to a final concentration of 1 nM in the assay buffer.[3] The optimal concentration may vary depending on the purity and activity of the enzyme preparation and should be determined empirically.

Assay Procedure

-

Assay Setup: In a black, flat-bottomed 96-well plate, add 99 µl of the 10 µM working substrate solution to each well.

-

Initiate Reaction: To each well, add 1 µl of the 1 nM purified 26S proteasome solution to initiate the enzymatic reaction. The final volume in each well will be 100 µl.

-

Incubation and Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer.[3]

-

Kinetic Reading: Measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for up to 60 minutes.[3] The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.[3]

-

Data Analysis: Determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot. The activity is typically expressed as arbitrary fluorescence units per minute or can be converted to molar amounts of cleaved substrate using a standard curve of free AMC.

Mandatory Visualizations

Experimental Workflow

Figure 1. Workflow for the 26S proteasome caspase-like activity assay.

Signaling Pathway Context

Figure 2. Role of 26S proteasome and the principle of the fluorogenic assay.

References

Application Notes and Protocols for In Vitro Proteasome Inhibition Assay Using Ac-Nle-Pro-Nle-Asp-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a pivotal role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, a key component of this system, possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities. Dysregulation of the UPS has been implicated in various diseases, making the proteasome an attractive target for drug discovery.

This document provides a detailed protocol for an in vitro assay to measure the caspase-like activity of the proteasome using the fluorogenic substrate Ac-Nle-Pro-Nle-Asp-AMC (Acetyl-Norleucyl-Prolyl-Norleucyl-Aspartyl-7-amino-4-methylcoumarin). This assay is a valuable tool for screening and characterizing potential proteasome inhibitors. Upon cleavage by the proteasome's caspase-like activity, the substrate releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine enzyme activity.

Principle of the Assay

The assay is based on the enzymatic cleavage of the peptide substrate this compound by the caspase-like (β1) subunit of the proteasome. This cleavage releases the fluorophore AMC, resulting in an increase in fluorescence intensity. The rate of AMC release is directly proportional to the proteasome's caspase-like activity. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decrease in the fluorescence signal.

Data Presentation

Table 1: Specificity of this compound Substrate

| Proteasome Subunit Activity | Substrate Specificity |

| Caspase-like (β1) | This compound |

| Chymotrypsin-like (β5) | Suc-LLVY-AMC |

| Trypsin-like (β2) | Boc-LRR-AMC |

This table highlights the specificity of different fluorogenic substrates for the three distinct proteolytic activities of the proteasome.

Table 2: Inhibitory Activity of Common Proteasome Inhibitors on Caspase-Like Activity

| Inhibitor | Target Proteasome Activity | Reported IC50 (nM) for Caspase-Like Activity* |

| Bortezomib | Chymotrypsin-like (primarily), Caspase-like | ~2500 |

| MG-132 | Chymotrypsin-like (primarily), Caspase-like | Not readily available |

| Epoxomicin | Chymotrypsin-like (highly specific) | Not applicable |

| Carfilzomib | Chymotrypsin-like (highly specific) | Ineffective at therapeutic concentrations[1] |

*Note: The IC50 values for caspase-like activity are not consistently reported with the specific use of the this compound substrate in readily available literature. The provided values are based on general findings for caspase-like inhibition and may have been determined using other methodologies.

Experimental Protocols

Materials and Reagents

-

Purified 20S or 26S Proteasome: Commercially available or purified from cellular sources.

-

This compound Substrate: Store as a stock solution (e.g., 10 mM in DMSO) at -20°C.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT. Prepare fresh and keep on ice.

-

Proteasome Inhibitors: Prepare stock solutions in DMSO and store at -20°C.

-

DMSO (Dimethyl Sulfoxide): For dissolving substrate and inhibitors.

-

96-well black, flat-bottom plates: For fluorescence measurements.

-

Fluorometric microplate reader: Capable of excitation at 340-360 nm and emission at 440-460 nm.

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro proteasome inhibition assay.

Detailed Protocol

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the Assay Buffer as described in the "Materials and Reagents" section.

-

Dilute the this compound stock solution to a working concentration (e.g., 200 µM) in Assay Buffer. The final concentration in the assay will typically be 20-50 µM.

-

Prepare serial dilutions of the test inhibitors in Assay Buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of a 96-well black plate.

-

Add 10 µL of the serially diluted inhibitors or vehicle control to the appropriate wells.

-

Add 20 µL of purified proteasome (e.g., 0.5-1 µ g/well ) or cell lysate to each well.

-

Mix gently by pipetting.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the proteasome.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding 20 µL of the diluted this compound substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined empirically based on the activity of the proteasome preparation.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation at approximately 350 nm and emission at approximately 450 nm.[2]

-

Data Analysis

-

Background Subtraction: Subtract the average fluorescence of the no-enzyme control wells from all other wells.

-

Calculate Percent Inhibition:

-

% Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well)] x 100

-

-

Determine IC50 Values:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor that causes 50% inhibition of the proteasome's caspase-like activity.

-

Signaling Pathway

The Ubiquitin-Proteasome System

The degradation of most intracellular proteins is mediated by the ubiquitin-proteasome system. This pathway involves two major steps: the tagging of substrate proteins with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome.

Caption: The Ubiquitin-Proteasome Signaling Pathway.

References

Application Notes and Protocols for High-Throughput Screening of Protease Inhibitors

Topic: High-Throughput Screening with Fluorogenic Peptide Substrates for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for potential therapeutic agents. Fluorogenic peptide substrates are critical tools in HTS assays for identifying and characterizing enzyme inhibitors. This document provides detailed application notes and protocols for the use of fluorogenic substrates in HTS campaigns, with a focus on two important classes of proteases: the proteasome and caspases.

While the user initially inquired about Ac-Nle-Pro-Nle-Asp-AMC for caspase screening, it is important to clarify that this substrate is primarily recognized for its specificity towards the caspase-like activity of the 26S proteasome.[1][2][3][4] In contrast, substrates such as Ac-DEVD-AMC are the established standard for assaying the activity of effector caspases like caspase-3 and caspase-7.[5][6][7][8][9][10]

This document will therefore cover protocols for both the 26S proteasome using this compound and for caspase-3/7 using Ac-DEVD-AMC, providing a comprehensive resource for screening inhibitors of these key drug targets.

Section 1: 26S Proteasome Assay using this compound

The 26S proteasome is a large multi-catalytic protease complex responsible for degrading ubiquitinated proteins, making it a key regulator of cellular processes and an attractive target for cancer therapy. The caspase-like activity of the proteasome can be specifically measured using the fluorogenic substrate this compound.[1][2][3][4]

Assay Principle

The assay is based on the enzymatic cleavage of the peptide substrate this compound by the proteasome. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, which can be detected by measuring the increase in fluorescence intensity. The rate of AMC release is directly proportional to the proteasome's caspase-like activity. Potential inhibitors will decrease the rate of fluorescence increase.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Full Name | N-acetyl-L-norleucyl-L-prolyl-L-norleucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine | [2] |

| Synonyms | Ac-nLPnLD-AMC | [2] |

| Target Enzyme | 26S Proteasome (caspase-like site) | [1][2][3] |

| Excitation Wavelength | 340-360 nm | [2][3] |

| Emission Wavelength | 440-460 nm | [2][3] |

| Molecular Formula | C33H45N5O9 | [1][2] |

| Molecular Weight | 655.74 g/mol | [1][2] |

Table 2: Specific Activity of Proteasomes with this compound

| Proteasome Type | Specific Activity (nmol/min/mg) | Reference |